2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine
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Overview
Description
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that contains nitrogen atoms within its structure.
Preparation Methods
The synthesis of 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine typically involves multi-component reactions (MCRs). These reactions are efficient, environmentally friendly, and produce high yields with minimal waste. One common synthetic route includes the use of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment in the presence of various catalysts . The reaction conditions often involve refluxing in ethanol for a few hours .
Chemical Reactions Analysis
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Studies: This compound has been studied for its affinity against the COVID-19 main protease, demonstrating significant binding energies.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine can be compared to other similar compounds, such as:
Pyrazolo[5′,1′2,3]imidazo[1,5-c]quinazolin-6(5H)-ones: These compounds also contain fused heterocyclic rings and have shown similar biological activities.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has demonstrated anti-HIV and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10N4S |
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Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-thiophen-2-ylpyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C14H10N4S/c15-14-16-10-5-2-1-4-9(10)12-8-11(17-18(12)14)13-6-3-7-19-13/h1-8H,(H2,15,16) |
InChI Key |
OPLAIAAGGBWEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CS4 |
Origin of Product |
United States |
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